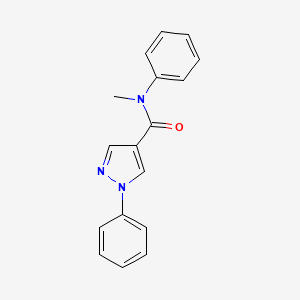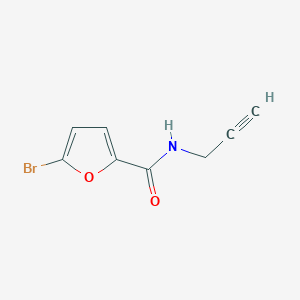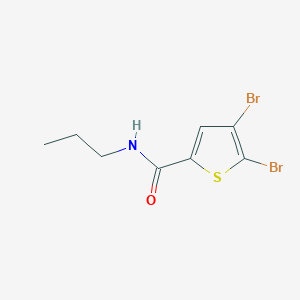![molecular formula C20H14O6S B7468410 [4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate](/img/structure/B7468410.png)
[4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the sulfonylphenyl family and is widely used in biochemical and physiological studies due to its unique properties.
Mechanism of Action
The mechanism of action of [4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate involves the inhibition of enzymes and proteins by binding to their active sites. It acts as a competitive inhibitor, preventing the substrate from binding to the enzyme or protein. This results in the inhibition of the enzyme or protein's activity, leading to downstream effects on various biological processes.
Biochemical and Physiological Effects
[4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate has been shown to have a number of biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases. It has also been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the advantages of using [4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate in lab experiments is its ability to selectively inhibit specific enzymes and proteins. This allows researchers to study the function of these enzymes and proteins in various biological processes. However, one limitation is that the compound may have off-target effects, leading to unintended consequences.
Future Directions
There are several future directions for research involving [4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another area of interest is its use as a tool compound for studying the function of specific enzymes and proteins in various biological processes. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion
In conclusion, [4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate is a valuable compound in scientific research due to its ability to selectively inhibit specific enzymes and proteins. Its unique properties make it a useful tool compound for studying the function of these enzymes and proteins in various biological processes. Further research is needed to fully understand its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases.
Synthesis Methods
The synthesis of [4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate involves the reaction of 4-hydroxybenzenesulfonyl chloride with 2-oxo-2-phenylacetic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain the desired compound.
Scientific Research Applications
[4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate is widely used in scientific research for its ability to inhibit certain enzymes and proteins. It is commonly used as a tool compound to study the function of these enzymes and proteins in various biological processes. It has been shown to inhibit the activity of a number of enzymes such as histone deacetylases, which play a crucial role in gene expression and cellular differentiation.
properties
IUPAC Name |
[4-(4-hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6S/c21-15-6-10-17(11-7-15)27(24,25)18-12-8-16(9-13-18)26-20(23)19(22)14-4-2-1-3-5-14/h1-13,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLBFVNYYRQHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Hydroxyphenyl)sulfonylphenyl] 2-oxo-2-phenylacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7468331.png)

![2-[(4-Methoxy-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7468341.png)
![2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B7468349.png)
![4-[2-[3-[2-Chloro-5-(trifluoromethyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]benzonitrile](/img/structure/B7468350.png)

![3-[(3-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468365.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)naphthalene-2-carboxamide](/img/structure/B7468377.png)


![2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7468407.png)
![1-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7468422.png)
![1-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7468424.png)